4-Ethoxy-6-(4-fluoro-2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
4-Ethoxy-6-(4-fluoro-2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-(4-fluoro-2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method includes the reaction of 4-fluoro-2-methylbenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then cyclized with guanidine to yield the desired pyridopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and recrystallization techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-6-(4-fluoro-2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluoro groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridopyrimidine derivatives.
Scientific Research Applications
4-Ethoxy-6-(4-fluoro-2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-(4-fluoro-2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A pyridopyrimidine derivative used in the treatment of breast cancer.
Dilmapimod: Another pyridopyrimidine with potential activity against rheumatoid arthritis.
Uniqueness
4-Ethoxy-6-(4-fluoro-2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of selective enzyme inhibitors and therapeutic agents .
Properties
CAS No. |
917759-75-2 |
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Molecular Formula |
C16H15FN4O |
Molecular Weight |
298.31 g/mol |
IUPAC Name |
4-ethoxy-6-(4-fluoro-2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C16H15FN4O/c1-3-22-15-14-13(20-16(18)21-15)7-6-12(19-14)11-5-4-10(17)8-9(11)2/h4-8H,3H2,1-2H3,(H2,18,20,21) |
InChI Key |
CLPZOPIENMDPGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=C(C=C(C=C3)F)C)N |
Origin of Product |
United States |
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